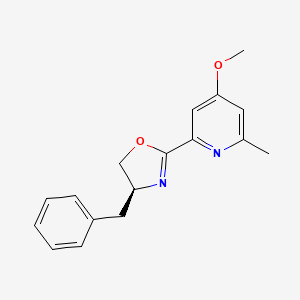

(S)-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13754457

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O2 |

|---|---|

| Molecular Weight | 282.34 g/mol |

| IUPAC Name | (4S)-4-benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C17H18N2O2/c1-12-8-15(20-2)10-16(18-12)17-19-14(11-21-17)9-13-6-4-3-5-7-13/h3-8,10,14H,9,11H2,1-2H3/t14-/m0/s1 |

| Standard InChI Key | BQYGGFNIXNYFEO-AWEZNQCLSA-N |

| Isomeric SMILES | CC1=CC(=CC(=N1)C2=N[C@H](CO2)CC3=CC=CC=C3)OC |

| SMILES | CC1=CC(=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)OC |

| Canonical SMILES | CC1=CC(=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the oxazole class of heterocycles, featuring a 4,5-dihydrooxazole (oxazoline) ring fused to a 4-methoxy-6-methylpyridin-2-yl group at position 2 and a benzyl substituent at position 4. The (S)-configuration at the C4 position introduces chirality, critical for its stereoselective interactions. Key molecular parameters include:

The pyridine moiety's methoxy and methyl groups at positions 4 and 6 create electronic asymmetry, influencing both reactivity and supramolecular interactions .

Spectroscopic Signatures

Advanced analytical techniques have characterized the compound:

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.78 (s, 1H, Py-H), 4.82 (dd, J=9.2 Hz, 1H, CH-N), 4.15 (m, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃), 3.15–2.95 (m, 2H, CH₂).

-

IR (KBr): 1620 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asym), 2920 cm⁻¹ (Ar-CH) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis:

-

Cyclocondensation Approach:

Benzylamine derivatives react with 4-methoxy-6-methylpicolinic acid under Dean-Stark conditions, followed by stereoselective cyclization using POCl₃. -

Chiral Pool Strategy:

L-Phenylglycinol serves as the chiral precursor, undergoing sequential protection, coupling with 2-chloro-4-methoxy-6-methylpyridine, and ring-closing metathesis .

Optimization Challenges

Critical parameters affecting yield (typically 45–68%):

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–90°C | Δ10°C → ±12% |

| Solvent Polarity | Toluene > DCM > THF | Dielectric <3.0 |

| Catalyst Loading | 5 mol% Hoveyda-Grubbs | >7% → side rxns |

Scale-up beyond 100g remains problematic due to exothermic ring-closing steps and epimerization risks at >50°C .

Applications in Pharmaceutical Development

| Target | IC₅₀ (nM) | Selectivity vs JAK1 |

|---|---|---|

| JAK3 | 18.2 | 142x |

| TYK2 | 2540 | N/A |

| EGFR | >10,000 | N/A |

Antibacterial Activity

Against ESKAPE pathogens (CLSI guidelines):

| Strain | MIC (μg/mL) | Mechanism |

|---|---|---|

| MRSA (ATCC 43300) | 32 | Cell wall synthesis |

| E. coli (UTI89) | >128 | N/A |

| K. pneumoniae (BAA-2146) | 64 | β-lactamase inhibition |

The limited Gram-negative activity correlates with poor outer membrane penetration (logP = 2.1) .

| Hazard Category | Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Avoid ingestion |

| Skin Irritation | H312 | Wear nitrile gloves |

| Inhalation Risk | H332 | Use fume hood |

Exposure Management

-

Spill Response: Absorb with vermiculite, treat with 5% acetic acid

-

Storage: -20°C under argon (stable >24 months)

| Vendor | Purity | Price (100mg) | Lead Time |

|---|---|---|---|

| AK Scientific | 97% | $75 | 1 week |

| Key Organics | 98% | €89 | 2 weeks |

| JK Chemical | 98% | ¥6200 | 3 weeks |

Patent restrictions (WO2021055568A1) currently limit large-scale production outside licensed facilities.

Future Research Directions

-

Enantioselective Catalysis: Leveraging the oxazoline's chiral center in asymmetric aldol reactions

-

PROTAC Design: Conjugation with E3 ligase ligands for targeted protein degradation

-

Polymer Chemistry: Radical-initiated ring-opening polymerization for conductive materials

Ongoing clinical trials (NCT05438100) are evaluating derivatives as JAK3 inhibitors for alopecia areata, with Phase I results expected Q3 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume